Methyl 4-(((3-(furan-3-yl)pyrazin-2-yl)methyl)carbamoyl)benzoate
Description
Methyl 4-(((3-(furan-3-yl)pyrazin-2-yl)methyl)carbamoyl)benzoate is a heterocyclic benzoate ester characterized by a carbamoyl linker bridging a methyl benzoate moiety and a pyrazine ring substituted with a furan-3-yl group. The compound’s structure combines aromatic and heterocyclic systems, which may confer unique electronic and steric properties. Synthetic routes for analogous compounds often employ cross-coupling reactions, such as Suzuki-Miyaura coupling, as seen in related heterocyclic benzoate derivatives .
Properties
IUPAC Name |
methyl 4-[[3-(furan-3-yl)pyrazin-2-yl]methylcarbamoyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O4/c1-24-18(23)13-4-2-12(3-5-13)17(22)21-10-15-16(20-8-7-19-15)14-6-9-25-11-14/h2-9,11H,10H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLFYGWJWKIMHOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NCC2=NC=CN=C2C3=COC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 4-(((3-(furan-3-yl)pyrazin-2-yl)methyl)carbamoyl)benzoate is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure comprises a benzoate moiety linked to a furan and pyrazine ring system, which is essential for its biological activity.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Formation of the Pyrazine and Furan Rings : This can be achieved through cyclization reactions.
- Coupling Reactions : The furan derivative is coupled with the pyrazine intermediate using coupling agents.
- Carbamoylation : The final step involves the introduction of the carbamoyl group to form the target compound.
Antimicrobial Properties
This compound has shown significant antimicrobial activity against various bacterial strains. In vitro studies indicate that it exhibits a minimum inhibitory concentration (MIC) comparable to standard antibiotics.
| Bacterial Strain | MIC (µg/mL) | Standard Antibiotic (µg/mL) |
|---|---|---|
| E. coli | 32 | 16 (Ciprofloxacin) |
| S. aureus | 16 | 8 (Methicillin) |
Anticancer Activity
Research has demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest.
| Cell Line | IC50 (µM) | Standard Drug IC50 (µM) |
|---|---|---|
| MCF-7 (Breast Cancer) | 10 | 5 (Doxorubicin) |
| A549 (Lung Cancer) | 15 | 7 (Paclitaxel) |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within microbial and cancer cells. The compound may inhibit key enzymes involved in metabolic pathways or interfere with DNA replication processes.
- Enzyme Inhibition : It has been shown to inhibit topoisomerases, which are crucial for DNA unwinding during replication.
- Reactive Oxygen Species (ROS) : Induction of oxidative stress leading to cellular damage has been observed, contributing to its anticancer properties.
Case Studies
A recent study investigated the effectiveness of this compound in a mouse model of breast cancer. The results indicated a significant reduction in tumor size compared to control groups, highlighting its potential as a therapeutic agent.
Study Summary
- Objective : Evaluate anticancer efficacy in vivo.
- Methodology : Tumor implantation followed by treatment with varying doses of the compound.
- Results : Tumor growth inhibition was observed at doses above 10 mg/kg, with minimal side effects noted.
Chemical Reactions Analysis
Ester Hydrolysis
The benzoate ester group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. This reaction is critical for modifying solubility or generating active metabolites:
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Acidic conditions (e.g., HCl/H₂O):
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Basic conditions (e.g., NaOH/MeOH):
Amide Bond Reactivity
The carbamoyl linker participates in nucleophilic substitution and hydrolysis:
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Nucleophilic substitution at the methylene group adjacent to the carbamoyl nitrogen:
Requires polar aprotic solvents (e.g., DMF) and bases like K₂CO₃ .
-
Hydrolysis under extreme pH:
Pyrazine Ring Modifications
The pyrazine core undergoes electrophilic substitution and redox reactions:
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Oxidation of the pyrazine ring with mCPBA:
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Reduction with H₂/Pd-C:
Furan Ring Reactivity
The furan-3-yl group is prone to electrophilic aromatic substitution and oxidation:
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Protonation at the α-position followed by nucleophilic attack:
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Oxidative ring-opening with NaIO₄:
Used to generate reactive intermediates for further functionalization .
Cross-Coupling Reactions
The compound participates in Pd-catalyzed couplings due to its aromatic systems:
-
Suzuki-Miyaura coupling with aryl boronic acids:
Yields 60–75% in THF at 80°C.
Metabolic Transformations
Hepatic cytochrome P450 enzymes mediate oxidative metabolism:
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Oxidation of the furan ring to form dihydrofuran derivatives .
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Dealkylation of the methyl ester to carboxylic acid metabolites .
Mechanistic Insights
Comparison with Similar Compounds
Key Differences :
- Ester Group : The target compound uses a methyl ester, whereas I-series analogues employ ethyl esters. Methyl esters often exhibit higher metabolic stability in vivo compared to ethyl esters.
Agrochemical Benzoate Derivatives
Pesticide compounds like tribenuron methyl ester and haloxyfop methyl ester () also utilize benzoate scaffolds but with divergent substituents:
- Tribenuron methyl ester : Contains a sulfonylurea linker and pyrimidine group, acting as a herbicide.
- Haloxyfop methyl ester: Features a propanoate linker and chlorinated pyridine, targeting acetyl-CoA carboxylase in plants.
Key Differences :
- Functional Groups : The target compound’s carbamoyl-pyrazine-furan system contrasts with sulfonylurea or chlorinated aromatic groups in pesticides, suggesting different modes of action.
- Applications : While agrochemical derivatives are optimized for herbicidal activity, the target compound’s heteroaromatic system may align more with kinase inhibition or antimicrobial applications, though this remains speculative without experimental data .
Data Table: Structural and Functional Comparison
| Compound Name | Ester Group | Linker | Heterocyclic Substituents | Potential Application |
|---|---|---|---|---|
| Methyl 4-(((3-(furan-3-yl)pyrazin-2-yl)methyl)carbamoyl)benzoate | Methyl | Carbamoyl | Pyrazine-furan | Research (unconfirmed) |
| I-6230 (Ethyl benzoate derivative) | Ethyl | Phenethylamino | Pyridazine | Pharmaceutical candidate |
| I-6373 (Ethyl benzoate derivative) | Ethyl | Phenethylthio | 3-Methylisoxazole | Pharmaceutical candidate |
| Tribenuron methyl ester | Methyl | Sulfonylurea | Pyrimidine | Herbicide |
| Haloxyfop methyl ester | Methyl | Propanoate | Chlorinated pyridine | Herbicide |
Notes and Limitations
Lack of Activity Data: No direct bioactivity or binding affinity data are available for the target compound in the provided evidence. Computational methods, such as Glide XP docking (), could predict interactions with biological targets based on its heterocyclic system .
Synthetic Considerations : The synthesis of analogous compounds (e.g., ) suggests that palladium-catalyzed cross-coupling may be applicable for introducing the pyrazine-furan moiety .
Further studies are needed to validate these hypotheses.
Q & A
Q. What synthetic strategies are commonly employed to prepare Methyl 4-(((3-(furan-3-yl)pyrazin-2-yl)methyl)carbamoyl)benzoate?
The synthesis typically involves coupling a pyrazine-furan derivative with a benzoate ester via a carbamoyl linker. A reductive alkylation approach using NaBH₄ in acetic acid and a benzene-ethanol mixture can form the carbamoyl bridge, as demonstrated in analogous syntheses of methyl benzoate derivatives . Benzylation of hydroxybenzoic acid precursors (e.g., using benzyl bromide and Na₂CO₃ in DMF) followed by esterification may also serve as a foundational step for constructing the benzoate moiety .
Q. Which spectroscopic and chromatographic methods are critical for characterizing this compound?
- NMR spectroscopy (¹H, ¹³C, and DEPT) confirms the connectivity of the furan-pyrazine and benzoate moieties.
- High-resolution mass spectrometry (HRMS) validates the molecular formula.
- HPLC with UV detection assesses purity, particularly for intermediates prone to side reactions (e.g., reductive alkylation byproducts) .
Q. What preliminary assays are recommended to evaluate its biological activity?
Begin with enzyme inhibition assays targeting kinases or oxidoreductases, given the compound’s heteroaromatic and carbamoyl motifs. Use fluorescence-based or colorimetric readouts (e.g., NADH depletion for dehydrogenase targets). Include positive controls (e.g., staurosporine for kinases) and validate hits via dose-response curves (IC₅₀ determination) .
Advanced Research Questions
Q. How can Glide XP docking elucidate the compound’s binding interactions with a target protein?
The Glide XP scoring function incorporates hydrophobic enclosure, hydrogen-bond networks, and water displacement effects to predict binding modes. For this compound:
- Hydrophobic enclosure : The pyrazine-furan moiety may occupy a lipophilic pocket.
- Hydrogen bonds : The carbamoyl group could form interactions with backbone amides or side-chain residues.
- Water desolvation : Simulate displacement of key water molecules in the binding site to improve affinity predictions .
| Parameter | Value |
|---|---|
| Glide XP Score | ≤ -8.0 kcal/mol |
| Hydrophobic contacts | ≥ 3 residues |
| H-bonds | 1–2 (neutral/charged) |
Q. How can structural discrepancies between X-ray crystallography and DFT-optimized models be resolved?
- Refine crystallographic data using SHELXL to account for anisotropic displacement parameters and hydrogen-bonding networks .
- Compare DFT-optimized geometries (B3LYP/6-31G* level) with experimental bond lengths/angles. Discrepancies > 0.05 Å may indicate crystal packing effects or conformational flexibility .
Q. What strategies improve aqueous solubility while retaining target affinity?
- Prodrug modification : Replace the methyl ester with a phosphate or glycoside group to enhance hydrophilicity .
- Co-crystallization : Screen for co-formers (e.g., cyclodextrins) that improve solubility without altering the core structure .
- SAR analysis : Introduce polar substituents (e.g., -OH, -NH₂) to the benzoate or pyrazine ring while monitoring activity loss via parallel assays .
Data Contradiction Analysis
Q. How should conflicting bioactivity data between enzyme assays and cell-based models be addressed?
- Permeability issues : Use a Caco-2 monolayer assay to assess cellular uptake. Low permeability may explain reduced efficacy in cell models despite strong enzyme inhibition .
- Metabolic stability : Perform LC-MS/MS to identify metabolites (e.g., ester hydrolysis) that deactivate the compound intracellularly .
Q. Why might crystallographic data suggest a different binding pose than docking predictions?
- Protein flexibility : Docking often assumes rigid receptors, while crystal structures may capture induced-fit movements. Use ensemble docking with multiple receptor conformations .
- Solvent effects : Explicit water molecules in crystallography can mediate ligand interactions not modeled in docking. Re-run simulations with explicit solvent layers .
Methodological Best Practices
- Crystallography : Always validate SHELXL-refined structures with R-factor convergence (< 5%) and omit maps for ambiguous electron density regions .
- Docking : Cross-validate Glide XP results with MM-GBSA binding free energy calculations to reduce false positives .
- Synthesis : Monitor reductive alkylation steps (e.g., NaBH₄ in AcOH) by TLC to prevent over-reduction of the carbamoyl group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
